N-hydroxy-2-(4-methylphenyl)acetamide
Description
N-hydroxy-2-(4-methylphenyl)acetamide (CAS 102878-71-7) is an organic compound characterized by a hydroxyl-substituted acetamide backbone and a para-methylphenyl group. Its structure enables hydrogen bonding via the hydroxyl and amide groups, enhancing solubility in polar solvents .
Properties
IUPAC Name |
N-hydroxy-2-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-2-4-8(5-3-7)6-9(11)10-12/h2-5,12H,6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKHIUNOPRTAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2779-74-0 | |
| Record name | N-hydroxy-2-(4-methylphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-2-(4-methylphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-methylphenylamine with acetic anhydride to form N-(4-methylphenyl)acetamide. This intermediate is then subjected to hydroxylation using hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to yield the final product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and concentration of reagents, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-2-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxy group to an amine group, forming N-amino-2-(4-methylphenyl)acetamide.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenylacetamides.
Scientific Research Applications
N-hydroxy-2-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-hydroxy-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Group Variations
2-Azido-N-(4-methylphenyl)acetamide
- Structure : Replaces the hydroxyl group with an azide (-N₃) at the acetamide position.
- Synthesis : Prepared via reaction of 2-chloro-N-(4-methylphenyl)acetamide with sodium azide under reflux .
- Properties :
- Applications : Intermediate for heterocycle synthesis (e.g., tetrazoles, triazolines) .
N-Hydroxy-2-{4-[(3,4-dimethoxyphenylcarbamoyl)-ethyl]piperazin-1-yl}acetamide
- Structure : Incorporates a piperazine ring and 3,4-dimethoxyphenylcarbamoyl group.
- Properties :
- Applications: Potential enzyme inhibitor (e.g., metalloproteases) due to hydroxamate metal-binding capability .
N-Hydroxy-2-(naphthalene-2-ylsulfanyl)acetamide
- Structure : Features a naphthalene-2-ylsulfanyl group instead of methylphenyl.
- Properties: Lipophilic naphthalene enhances membrane permeability. Acts as a potent aminopeptidase-N (APN) inhibitor (IC₅₀ in nanomolar range) with selectivity over other metalloenzymes (e.g., MMP-9, ACE) .
Biological Activity
N-hydroxy-2-(4-methylphenyl)acetamide, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
1. Overview of this compound
This compound is characterized by its hydroxy group and an aromatic ring structure, which contribute to its biological properties. Its applications span across antimicrobial and anti-inflammatory domains, making it a compound of interest in pharmacological research.
2. Biological Activities
Antimicrobial Activity:
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, which is crucial for developing new antibiotics in an era of increasing resistance to existing drugs.
Anti-inflammatory Properties:
The compound has shown promise in reducing inflammation. Studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by excessive inflammation.
Enzyme Inhibition:
this compound has been investigated for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which play critical roles in neurotransmitter regulation. This inhibition can have implications for neurodegenerative diseases like Alzheimer's .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Hydrogen Bonding: The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity and stability.
- Metabolic Transformation: The compound may undergo metabolic changes leading to the formation of active metabolites that exert biological effects.
- Enzyme Interaction: Its ability to chelate metal ions allows it to inhibit metalloproteases, impacting various biological processes.
4. Research Findings
Several studies have highlighted the biological activity of this compound:
5. Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as a new antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
A study involving lipopolysaccharide (LPS)-induced inflammation in murine models revealed that administration of this compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory diseases.
6. Conclusion
This compound displays significant biological activity with promising applications in antimicrobial and anti-inflammatory therapies. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
